molecular formula C18H23N3O2 B1192105 AHU2

AHU2

Cat. No. B1192105
M. Wt: 313.401
InChI Key: PCWDZOOAOLLUKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AHU2 is a novel Blocker of Shiga Toxin Expression in Escherichia coli O157:H7.

Scientific Research Applications

1. Medical and Pharmacological Research

  • Infection-Induced Urinary Calculi : A study highlighted the efficacy and safety of acetohydroxamic acid (AHA) in preventing urinary calculogenesis in patients with chronic urinary infection. AHA treatment was found to be clinically useful in preventing infection-induced urinary calculogenesis, with stone growth significantly lower in the AHA group compared to the placebo group. However, reversible side effects were more prevalent in the AHA group, emphasizing the need for careful monitoring during treatment (Griffith et al., 1991).

2. Environmental and Toxicological Studies

  • Polycyclic Aromatic Hydrocarbons : Research on the aryl hydrocarbon receptor (AHR) revealed its critical role in the induction of drug-metabolizing enzymes and its involvement in pathways critical to cell cycle regulation, mitogen-activated protein kinase cascades, and immediate-early gene induction. This suggests that the AHR's interactions with pathways and proteins in specific cells or tissues are as crucial as the toxic responses it triggers, especially when exposed to xenobiotic ligands (Puga et al., 2009).

3. Dermatological Applications

  • Effects of Glycolic Acid on Skin : A study explored the effects of the AHA derivative of glycolic acid on rat skin, revealing that appropriate dosages of AHA resulted in increased thickness of the epidermis and active fibroblasts, and increased dense collagen, especially at higher dosages. However, it warned of the harmful effects of AHAs at higher concentrations, underlining the importance of dermatological guidance in its application (Inan et al., 2006).

4. Cancer Research

  • Antihistamines and Hepatocellular Carcinoma Risk : Research has indicated that H1-antihistamines (AHs) may exert protective effects against cancer. A study found that AH use was associated with a significantly lower risk of hepatocellular carcinoma (HCC) in patients with hepatitis B virus, hepatitis C virus, or dual virus infection. This study emphasizes the potential therapeutic role of AHs in reducing the risk of HCC among patients with viral hepatitis (Shen et al., 2022).

5. Neurological Research

  • Alpha Lipoic Acid and Neurodegeneration : A study on the role of alpha-lipoic acid (AHA) in ameliorating the oxidative damaging effects of scopolamine on cognition, memory, and the neurohistology of the cerebello-hippocampal cortex revealed its antioxidant and neuro-repair potential. AHA inhibited and reversed neuropathological characterizations induced by scopolamine, demonstrating its therapeutic potential in cognitive and memory deficit conditions (Memudu & Adewumi, 2021).

properties

Molecular Formula

C18H23N3O2

Molecular Weight

313.401

IUPAC Name

1-[4-(4-Butyl-piperazin-1-yl)-phenyl]-pyrrole-2,5-dione

InChI

InChI=1S/C18H23N3O2/c1-2-3-10-19-11-13-20(14-12-19)15-4-6-16(7-5-15)21-17(22)8-9-18(21)23/h4-9H,2-3,10-14H2,1H3

InChI Key

PCWDZOOAOLLUKZ-UHFFFAOYSA-N

SMILES

O=C(C=C1)N(C2=CC=C(N3CCN(CCCC)CC3)C=C2)C1=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AHU2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.